molecular formula C13H13N5O3S B10961328 5-[1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-2-yl]-3-(thiophen-2-yl)-1,2,4-oxadiazole

5-[1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-2-yl]-3-(thiophen-2-yl)-1,2,4-oxadiazole

Cat. No.: B10961328
M. Wt: 319.34 g/mol
InChI Key: SEIDYQHFMXZOLP-UHFFFAOYSA-N
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Description

5-[1-METHYL-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-3-(2-THIENYL)-1,2,4-OXADIAZOLE is a complex heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-METHYL-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-3-(2-THIENYL)-1,2,4-OXADIAZOLE typically involves multi-step reactions. The process begins with the preparation of the pyrazole and thienyl intermediates, followed by the formation of the oxadiazole ring. Common reagents include hydrazine, acetic acid, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, potentially involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-[1-METHYL-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-3-(2-THIENYL)-1,2,4-OXADIAZOLE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole and thienyl rings.

    Cyclization: Formation of additional heterocyclic rings through cyclization reactions.

Common Reagents and Conditions

Common reagents include reducing agents like sodium borohydride for reduction reactions, and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

Major products from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development due to its unique structure and reactivity.

    Industry: May be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[1-METHYL-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-3-(2-THIENYL)-1,2,4-OXADIAZOLE is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular pathways. The nitro group may play a crucial role in its biological activity by undergoing reduction to form reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[1-METHYL-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-3-(2-THIENYL)-1,2,4-OXADIAZOLE apart is its combination of three distinct heterocyclic rings, which may confer unique chemical and biological properties not found in simpler compounds.

Properties

Molecular Formula

C13H13N5O3S

Molecular Weight

319.34 g/mol

IUPAC Name

5-[1-(5-methyl-3-nitropyrazol-1-yl)propan-2-yl]-3-thiophen-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C13H13N5O3S/c1-8(7-17-9(2)6-11(15-17)18(19)20)13-14-12(16-21-13)10-4-3-5-22-10/h3-6,8H,7H2,1-2H3

InChI Key

SEIDYQHFMXZOLP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(C)C2=NC(=NO2)C3=CC=CS3)[N+](=O)[O-]

Origin of Product

United States

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